4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one is an organic compound that belongs to the pyridazine family This compound is characterized by a pyridazinone core substituted with a 4-chlorobenzyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzyl chloride with 6-phenylpyridazin-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 6-Phenylpyridazin-3(2H)-one
- 4-Chlorobenzyl alcohol
Uniqueness
4-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
58050-61-6 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H13ClN2O/c18-15-8-6-12(7-9-15)10-14-11-16(19-20-17(14)21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21) |
InChI Key |
AAYNFNLOALFBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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